

Application Notes and Protocols for Advanced Biochemical Research: Enzyme Interaction Studies

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Compound of Interest

Compound Name: 2-Amino-6-methoxy-3-nitropyridine

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Introduction: Decoding the Language of Enzymes

Enzymes are the catalysts of life, orchestrating the vast network of biochemical reactions that define cellular function. Their activity, specificity, and regulation are governed by a complex web of interactions with substrates, inhibitors, activators, and other proteins. Understanding the dynamics of these interactions is paramount in fundamental biology and is the cornerstone of modern drug discovery.[1][2] An enzyme inhibition assay, for instance, is a foundational technique in biochemistry that allows researchers to measure how chemical compounds modulate enzyme activity, providing critical data for developing new therapeutics.[3]

This guide provides an in-depth exploration of four powerful, label-free biophysical techniques used to characterize enzyme interactions in real-time: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET). We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust, high-quality data.

Surface Plasmon Resonance (SPR): Precision in Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique for the real-time analysis of biomolecular interactions.[4] It provides precise data on binding affinity, specificity,

and the rates of association and dissociation, making it a core technique in drug discovery, from initial fragment screening to in-depth kinetic characterization of lead candidates.[4][5]

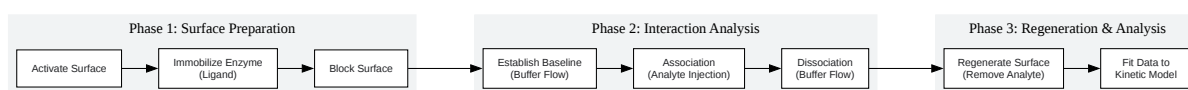
The core principle involves immobilizing one molecule (the "ligand," often the enzyme) onto a sensor chip's gold surface. An interacting partner (the "analyte," such as an inhibitor or substrate) is then flowed over this surface. Binding events cause a change in the mass on the sensor surface, which alters the refractive index. This change is detected as a shift in the resonance angle of reflected light, measured in Resonance Units (RU).[4]

Key Applications in Enzyme Research

- **Kinetic and Affinity Determination:** Accurately measure association rate constants (k_{on}), dissociation rate constants (k_{off}), and equilibrium dissociation constants (K_D).[4]
- **Inhibitor Screening and Characterization:** Screen compound libraries to identify inhibitors and determine their mechanism of action.[6][7] SPR is particularly effective for low molecular weight fragment screening, which can be challenging for traditional biochemical assays.[4]
- **Enzyme Activity Assays:** Monitor enzymatic reactions directly on the chip surface by observing the mass change as a substrate is converted to a product.[8][9]

General Experimental Workflow for SPR

The workflow for a typical enzyme-inhibitor kinetic analysis using SPR involves several key phases, each with a specific purpose. The enzyme is first immobilized on the sensor surface, after which the analyte (inhibitor) is introduced during the association phase and then washed away during the dissociation phase to monitor its release.



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Caption: General workflow for an SPR experiment to study enzyme-inhibitor binding.

Protocol: Kinetic Characterization of a Small Molecule Inhibitor

This protocol provides a general framework for an SPR experiment. Specific parameters must be optimized for each enzyme-inhibitor system.

I. Materials and Reagents:

- Purified enzyme (ligand) with a suitable tag (e.g., His-tag) or available primary amines for coupling.
- Small molecule inhibitor (analyte) dissolved in a compatible buffer (e.g., DMSO), then diluted in running buffer.
- SPR instrument (e.g., Biacore 8K).[\[4\]](#)
- Sensor Chip (e.g., Ni²⁺-NTA for His-tagged proteins or CM5 for amine coupling).[\[7\]](#)
- Running Buffer: A buffer that ensures protein stability and minimizes non-specific binding (e.g., HBS-EP+).
- Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., low pH glycine or high salt).

II. Procedure:

- Instrument and Surface Preparation:
 - Equilibrate the instrument to the desired temperature (e.g., 25°C).
 - Prime the system with running buffer to remove air bubbles and ensure a stable baseline.
 - Activate the sensor surface according to the manufacturer's protocol (e.g., for a CM5 chip, inject a mixture of EDC/NHS to activate carboxyl groups).
- Enzyme Immobilization:

- Inject the purified enzyme over the activated surface. The goal is to achieve an immobilization level that provides an adequate signal window without causing mass transport limitations.
- Causality Note: The amount of immobilized ligand is critical. Too little results in a weak signal, while too much can lead to artifacts where the binding rate is limited by diffusion of the analyte to the surface rather than the intrinsic interaction kinetics.
- Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface, preventing non-specific binding.
- Analyte Interaction Analysis:
 - Establish a stable baseline by flowing running buffer over the sensor surface.
 - Perform a serial dilution of the inhibitor stock solution in running buffer. It is crucial to include a zero-analyte concentration (buffer only) for double referencing.
 - Inject the lowest concentration of the inhibitor and monitor the association phase for a set time (e.g., 180 seconds).
 - Switch back to flowing running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
 - Trustworthiness Check: A long dissociation phase is essential to accurately model the k_{off} . If the dissociation is very slow, the calculated k_{off} may be less reliable.
 - After dissociation, inject the regeneration solution to strip the bound analyte and prepare the surface for the next cycle.
 - Repeat the injection cycle for each concentration of the inhibitor, typically from low to high concentration.
- Data Analysis:
 - Subtract the reference surface signal and the zero-analyte injection signal from the data to correct for instrument drift and non-specific binding.

- Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) using the instrument's analysis software.[\[10\]](#)
- The fitting process will yield the kinetic parameters k_{on} , k_{off} , and the calculated K_D (k_{off}/k_{on}).

Data Presentation

Quantitative results from SPR experiments should be summarized clearly.

| Parameter | Value | Unit | Description |
|---------------------|----------------------|-----------------|-----------------------------------|
| k_{on} (k_a) | 5.3×10^5 | $M^{-1}s^{-1}$ | Association Rate Constant |
| k_{off} (k_d) | 1.2×10^{-2} | s^{-1} | Dissociation Rate Constant |
| K_D | 23 | nM | Equilibrium Dissociation Constant |
| χ^2 | 0.8 | RU ² | Goodness of fit of the model |

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[\[11\]](#)[\[12\]](#) This allows for a complete thermodynamic characterization of an interaction, providing not only the binding affinity (K_D) but also the enthalpy (ΔH) and stoichiometry (n) of the interaction in a single, label-free experiment.[\[13\]](#) Because nearly all enzymatic reactions involve a change in heat, ITC is a universal and direct method for determining enzyme kinetic parameters.[\[14\]](#)[\[15\]](#)

Key Applications in Enzyme Research

- **Thermodynamic Profiling:** Determine K_D , ΔH , and binding stoichiometry (n). From these, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing deep insight into the driving forces of the interaction.[\[16\]](#)
- **Enzyme Kinetics:** Measure Michaelis-Menten constants (K_m) and catalytic rates (k_{cat}) by monitoring the heat produced over time as the enzyme turns over the substrate.[\[11\]](#)[\[17\]](#)
Modern instruments can precisely measure reaction rates in the range of 10^{-12} mol/sec.[\[11\]](#)
- **Inhibitor Characterization:** Determine the binding affinity and mechanism of inhibitors. ITC can readily distinguish between competitive, non-competitive, and uncompetitive inhibition by running experiments under different conditions.[\[18\]](#)

General Experimental Workflow for ITC

An ITC experiment involves titrating a ligand from a syringe into a sample cell containing the enzyme. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells, directly yielding the heat of interaction.

Caption: General workflow for an ITC binding experiment.

Protocol: Determining Enzyme Kinetic Parameters (K_m and k_{cat})

This protocol describes a multiple-injection method for determining steady-state kinetic parameters.[\[19\]](#)

I. Materials and Reagents:

- Highly purified enzyme solution of accurately known concentration.
- Substrate solution of accurately known concentration.
- **Assay Buffer:** The exact same buffer must be used for the enzyme, substrate, and for the initial cell buffer to avoid heats of dilution. If cofactors are required, their concentration must be matched in all solutions.[\[19\]](#)
- Isothermal Titration Calorimeter.

II. Procedure:

- Sample Preparation and Loading:
 - Thoroughly degas all solutions to prevent bubble formation in the cell.
 - Prepare the enzyme solution at a low concentration (e.g., 1-10 nM) in the sample cell.
 - Prepare the substrate solution at a much higher concentration (e.g., 10-20x the expected K_m) in the injection syringe.
 - Causality Note: The concentration of enzyme is kept low to ensure that the substrate is in vast excess after each injection, maintaining pseudo-first-order, steady-state conditions. The total substrate consumed during the experiment should be minimal.[\[19\]](#)
 - Load the enzyme into the sample cell and the substrate into the syringe. Place the assembly into the calorimeter and allow for thermal equilibration.
- Titration Experiment:
 - Set the experimental parameters: cell temperature, stirring speed, injection volume (e.g., 2-10 μ L), and spacing between injections.
 - Initiate the titration. The first injection is typically smaller and discarded during analysis to account for diffusion across the syringe tip during equilibration.
 - A series of injections of the substrate into the enzyme solution is performed. Each injection produces a thermal power signal (heat per second) that is directly proportional to the reaction rate.[\[13\]](#)
 - As the substrate concentration in the cell increases with each injection, the reaction rate increases until the enzyme becomes saturated. The power signal will plateau, indicating that the reaction is proceeding at V_{max} .
- Data Analysis:
 - The raw data is a plot of thermal power (μ cal/sec) versus time.

- The steady-state power level after each injection corresponds to the reaction velocity at that substrate concentration.
- Plot the reaction velocity (calculated from the power) against the substrate concentration.
- Fit this plot to the Michaelis-Menten equation using non-linear regression to determine K_m and V_{max} .
- Calculate k_{cat} using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the total enzyme concentration in the cell.[20]

Data Presentation

ITC kinetic data provides a direct measure of enzyme performance.

| Parameter | Value | Unit | Description |
|------------------|-----------------------|-----------------------|-------------------------------|
| K_m | 2.8 | μM | Michaelis-Menten Constant |
| k_{cat} | 18.2 | s^{-1} | Turnover Number |
| V_{max} | 3.64×10^{-7} | $M \cdot s^{-1}$ | Maximum Reaction Velocity |
| ΔH_{app} | -10.9 | $kcal \cdot mol^{-1}$ | Apparent Enthalpy of Reaction |

(Example data adapted from MicroCal PEAQ-ITC analysis)[19]

Bio-Layer Interferometry (BLI): High-Throughput, Fluidics-Free Analysis

Bio-Layer Interferometry (BLI) is a label-free optical biosensing technology that measures biomolecular interactions in real-time.[21] Similar to SPR, it monitors changes at a sensor surface, but it does so by analyzing the interference pattern of white light reflected from two surfaces: an internal reference layer and the biocompatible layer on the biosensor tip where the ligand is immobilized.[22][23]

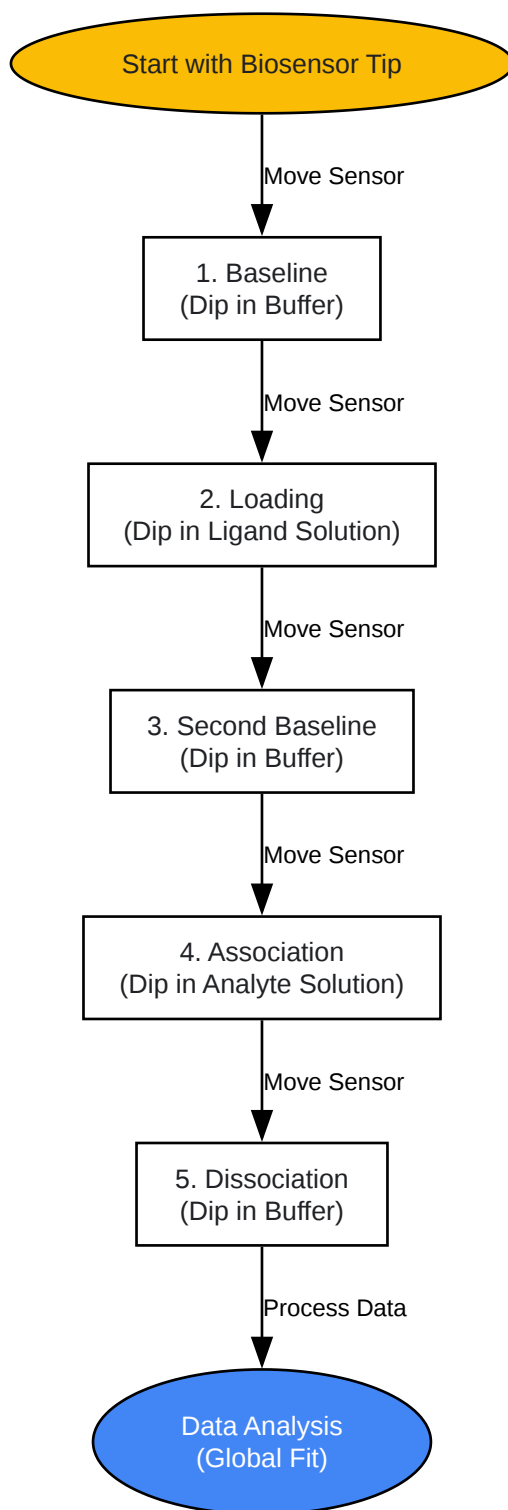
A key advantage of BLI is its "dip-and-read" format, which uses disposable fiber-optic biosensors that are dipped into samples in standard 96- or 384-well plates.[\[22\]](#)[\[24\]](#) This fluidics-free design makes it highly amenable to high-throughput applications and more tolerant of crude or complex samples than microfluidics-based systems like SPR.[\[23\]](#)

Key Applications in Enzyme Research

- **High-Throughput Screening:** Rapidly screen large libraries of antibodies, proteins, or small molecules for binding to an enzyme target.[\[24\]](#)
- **Kinetic and Affinity Ranking:** Quickly rank candidates based on their on-rates, off-rates, and overall affinity.[\[25\]](#)
- **Protease Activity Assays:** BLI can be used to monitor the activity of proteases by immobilizing a protein substrate on the biosensor and measuring the decrease in layer thickness as the enzyme cleaves it.[\[26\]](#)[\[27\]](#)
- **Allosteric Regulation Studies:** Monitor how the binding of a small molecule effector to an enzyme influences its interaction with a protein binding partner.[\[21\]](#)[\[28\]](#)

General Experimental Workflow for BLI

A BLI kinetics experiment involves moving the biosensor tip through a series of wells in a microplate, each containing different solutions for the baseline, loading, association, and dissociation steps.



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Caption: Step-by-step "dip-and-read" workflow for a typical BLI kinetics assay.

Protocol: Screening for Protease Inhibitors

This protocol outlines a competitive binding assay to identify inhibitors of a protease-substrate interaction.

I. Materials and Reagents:

- BLI Instrument (e.g., Sartorius Octet® RH16).[\[29\]](#)
- Streptavidin (SA) Biosensors.[\[29\]](#)
- Biotinylated Substrate: A peptide or protein substrate of the target protease, labeled with biotin.
- Target Protease (Analyte 1).
- Library of potential small molecule inhibitors (Analytes 2).
- Assay Buffer: A buffer optimized for protease activity and stability.
- 96- or 384-well microplate.

II. Procedure:

- Plate Setup:
 - Hydrate the SA biosensors in assay buffer for at least 10 minutes.
 - Prepare the 96-well plate:
 - Wells for baseline: Assay buffer.
 - Wells for loading: Biotinylated substrate diluted in assay buffer.
 - Wells for association:
 - Protease alone (positive control).
 - Protease pre-incubated with each inhibitor from the library.

- Buffer alone (negative control).
- Causality Note: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the interaction with the immobilized substrate is measured. This is crucial for accurately assessing competitive inhibition.
- Instrument Programming and Execution:[\[28\]](#)
 - Allow the instrument to warm up for at least 60 minutes.
 - Program the assay steps in the data acquisition software:
 1. Baseline: Dip sensors in buffer (60s).
 2. Loading: Dip sensors in biotinylated substrate solution to achieve a stable loading level (e.g., 1-2 nm shift).
 3. Second Baseline: Dip sensors in buffer to wash away unbound substrate (60s).
 4. Association: Move sensors to wells containing the protease/inhibitor mixtures and measure the binding response for a set time (e.g., 300s).
 - Place the plate and biosensor tray in the instrument and start the run.
- Data Analysis:
 - Align the sensorgrams to the baseline step.
 - Calculate the binding rate or the response level at the end of the association step for each well.
 - Compare the response of the protease + inhibitor samples to the protease-only control. A significant reduction in the binding signal indicates that the compound is inhibiting the protease-substrate interaction.
 - Calculate the percent inhibition for each compound: $\% \text{ Inhibition} = (1 - (\text{Signal_inhibitor} / \text{Signal_control})) * 100$

Data Presentation

Screening results are often presented to highlight the most potent inhibitors.

| Compound ID | Concentration (μM) | Binding Response (nm) | % Inhibition |
|------------------------|---------------------------------|-----------------------|--------------|
| Control (No Inhibitor) | 0 | 0.85 | 0 |
| Cmpd-001 | 10 | 0.82 | 3.5 |
| Cmpd-002 | 10 | 0.15 | 82.4 |
| Cmpd-003 | 10 | 0.65 | 23.5 |
| Cmpd-004 | 10 | 0.21 | 75.3 |

Förster Resonance Energy Transfer (FRET): A Spectroscopic Ruler for Conformational Dynamics

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorescent molecules, a "donor" and an "acceptor".^[30] This non-radiative energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm).^{[31][32]} The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores, making it an extremely sensitive "spectroscopic ruler" for measuring molecular distances and changes in those distances.^[30]

Key Applications in Enzyme Research

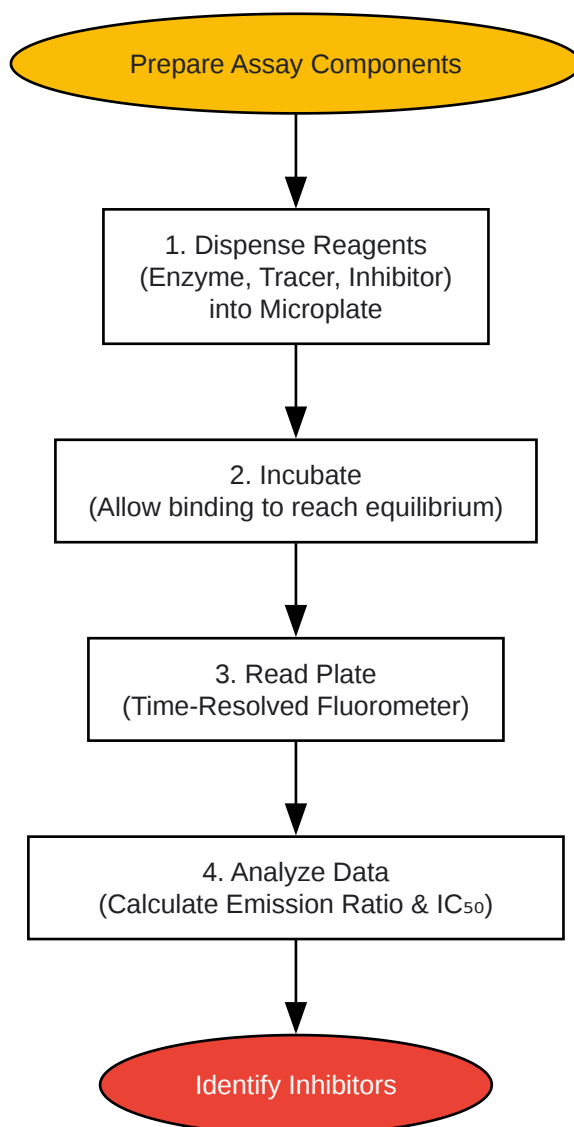
- **Conformational Changes:** By labeling two different sites on an enzyme, FRET can monitor conformational changes that occur upon substrate binding, product release, or interaction with allosteric regulators.^{[31][33]}
- **Protein-Protein Interactions:** Quantify the binding and dissociation of an enzyme with its protein substrate or regulatory partner.^{[30][34]}
- **Enzyme Activity Assays:** Design FRET-based substrates that are cleaved by an enzyme (e.g., a protease). Cleavage separates the donor and acceptor, leading to a measurable

change in the FRET signal.[31]

- Single-Molecule Studies: Single-molecule FRET (smFRET) can reveal dynamic fluctuations and heterogeneity within a population of enzyme molecules that are hidden in ensemble measurements.[30][33]

General Experimental Workflow for TR-FRET

Time-Resolved FRET (TR-FRET) is an advanced FRET technique that uses a long-lifetime lanthanide chelate (e.g., Terbium) as the donor.[35] This allows for a time delay between excitation and signal detection, which significantly reduces background noise from buffer components and scattered light, making it ideal for high-throughput screening.[35][36]



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Caption: Workflow for a competitive binding assay using Time-Resolved FRET (TR-FRET).

Protocol: TR-FRET Competitive Binding Assay for Kinase Inhibitors

This protocol describes a homogenous, competitive binding assay to screen for compounds that displace a fluorescent tracer from a kinase active site.[35]

I. Materials and Reagents:

- His-tagged Kinase.
- Terbium (Tb)-labeled anti-His Antibody (Donor).
- Fluorescently-labeled ATP-competitive tracer (Acceptor).
- Test compounds (inhibitors) in DMSO.
- Assay Buffer.
- 384-well microplate.
- Plate reader capable of time-resolved fluorescence detection.

II. Procedure:

- Reagent Preparation:
 - Prepare a 2X solution of the Kinase and Tb-anti-His antibody in assay buffer.
 - Prepare a 4X solution of the fluorescent tracer in assay buffer.
 - Perform serial dilutions of the test compounds in DMSO, then dilute them into assay buffer to create 4X working solutions.
- Assay Execution (Addition-Only Format):

- Dispense 5 μ L of the 4X test compound solutions into the 384-well plate.
- Dispense 5 μ L of the 4X fluorescent tracer solution to all wells.
- Causality Note: The order of addition can be critical. Here, the inhibitor and tracer are added before the enzyme complex to ensure a fair competition for the binding site.
- Initiate the reaction by adding 10 μ L of the 2X Kinase/Tb-antibody mixture to all wells. The final volume is 20 μ L.
- Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reactions to reach equilibrium.
- Data Acquisition and Analysis:
 - Set up the plate reader to excite the Terbium donor (e.g., ~340 nm) and read emission at two wavelengths: the donor emission (e.g., ~495 nm) and the acceptor emission (e.g., ~520 nm).
 - Incorporate a time delay (e.g., 100 μ s) before reading to minimize background fluorescence.[\[36\]](#)
 - Calculate the TR-FRET Emission Ratio for each well: (Acceptor Emission / Donor Emission) * 1000.
 - A potent inhibitor will displace the fluorescent tracer, separating the donor and acceptor, which results in a low Emission Ratio.
 - Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[\[37\]](#)

Data Presentation

IC₅₀ values are used to rank the potency of inhibitors.

| Compound ID | IC ₅₀ (nM) | Hill Slope | R ² |
|----------------------------|-----------------------|------------|----------------|
| Staurosporine (Control) | 15.2 | -1.1 | 0.99 |
| Cmpd-101 | 87.5 | -0.9 | 0.98 |
| Cmpd-102 | 1,240 | -1.0 | 0.99 |
| Cmpd-103 | >10,000 | N/A | N/A |

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